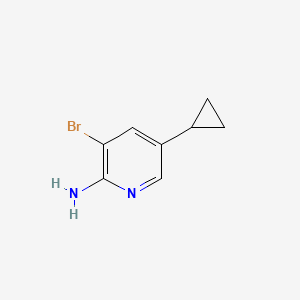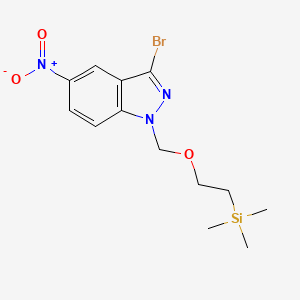
1-Methoxy-2-(4-vinylphenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-(4-vinylphenoxy)benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a vinylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(4-vinylphenoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-2-bromobenzene with 4-vinylphenol in the presence of a base, such as potassium carbonate, and a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature, and yields the desired product through a cross-coupling mechanism.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-2-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic substitution, making it more reactive than benzene itself. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Common Reagents and Conditions:
EAS Reactions: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Major Products:
Nitration: 1-Methoxy-2-(4-nitrovinylphenoxy)benzene
Oxidation: 1-Methoxy-2-(4-formylphenoxy)benzene
Reduction: 1-Methoxy-2-(4-ethylphenoxy)benzene
Aplicaciones Científicas De Investigación
1-Methoxy-2-(4-vinylphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a monomer in polymerization reactions to create high-performance materials.
Mecanismo De Acción
The mechanism of action of 1-methoxy-2-(4-vinylphenoxy)benzene involves its interaction with various molecular targets The methoxy group donates electron density to the benzene ring, enhancing its reactivity towards electrophiles The vinyl group can participate in polymerization reactions, forming long-chain polymers with unique properties
Comparación Con Compuestos Similares
1-Methoxy-2-(4-vinylphenoxy)benzene can be compared with other similar compounds, such as:
1-Methoxy-4-nitrobenzene: Similar in structure but with a nitro group instead of a vinyl group, leading to different reactivity and applications.
1-Methoxy-2-(4-methoxyphenoxy)benzene:
4-Vinylphenol: Lacks the methoxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of a methoxy group and a vinyl group, which imparts distinct chemical properties and a wide range of applications in various fields.
Propiedades
IUPAC Name |
1-ethenyl-4-(2-methoxyphenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-3-12-8-10-13(11-9-12)17-15-7-5-4-6-14(15)16-2/h3-11H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIYVTNKFWXQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethenyl-4-{[4-(trifluoromethyl)phenyl]oxy}benzene](/img/structure/B8168935.png)











